molecular formula C17H19N3O B2815078 {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine CAS No. 401589-02-4

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Cat. No.: B2815078
CAS No.: 401589-02-4
M. Wt: 281.359
InChI Key: CJBOURQJSLLWDU-UHFFFAOYSA-N
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Description

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a phenyl group at the 4-position, connected via a carbonyl bridge to a 2-aminophenyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for targeting neurotransmitter receptors and enzymes. Key features include:

  • Phenylpiperazine core: Imparts affinity for serotonin (5-HT) and dopamine receptors due to aromatic interactions.
  • 2-Aminophenyl group: Provides a secondary amine for protonation, influencing solubility and receptor binding.

The compound’s CAS number (93288-86-9) and molecular weight (219.29 g/mol) are documented in , with purity levels up to 95% .

Properties

IUPAC Name

(2-aminophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBOURQJSLLWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 4-phenylpiperazine with a suitable carbonyl-containing compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Acylation Reactions

The aromatic amine group can undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild conditions due to the amine’s nucleophilicity.

Example Reaction :
Compound+CH3COClN-Acetyl Derivative+HCl\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl Derivative} + \text{HCl}

Conditions :

  • Room temperature in dichloromethane or dry acetone .

  • Base (e.g., NaOH) to neutralize HCl byproduct .

Key Findings :

  • Similar phenylamine derivatives react with ethanoyl chloride to form N-acetylated products with yields >70% .

  • Steric hindrance from the adjacent carbonyl group may slightly reduce reaction efficiency compared to simpler anilines .

Alkylation Reactions

The amine group can react with alkyl halides or sulfonating agents to form secondary or tertiary amines.

Example Reaction :
Compound+CH3CH2BrN-Ethyl Derivative+HBr\text{Compound} + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{N-Ethyl Derivative} + \text{HBr}

Conditions :

  • Heating (60–80°C) in a biphasic system (e.g., acetone/K2_2CO3_3) .

  • Catalytic KI to enhance reactivity .

Key Findings :

  • N-Alkylation of structurally related acetamide derivatives proceeds with 44–78% yields under similar conditions .

  • Quaternary ammonium salts may form if excess alkylating agent is used .

Hydrolysis of the Amide Bond

The carbonyl group linking the phenylpiperazine and aminophenyl moieties can undergo hydrolysis under acidic or basic conditions.

Acidic Hydrolysis :
Compound+H2O/H+2-Aminobenzoic Acid+4-Phenylpiperazine\text{Compound} + \text{H}_2\text{O/H}^+ \rightarrow 2\text{-Aminobenzoic Acid} + 4\text{-Phenylpiperazine}
Basic Hydrolysis :
Compound+NaOH2-Aminobenzoate Salt+4-Phenylpiperazine\text{Compound} + \text{NaOH} \rightarrow 2\text{-Aminobenzoate Salt} + 4\text{-Phenylpiperazine}

Conditions :

  • Reflux in 6M HCl or 40% NaOH(aq).

  • Reaction monitoring via HPLC or TLC.

Key Findings :

  • Amide hydrolysis in related sulfonamide derivatives requires prolonged heating (12–24 hrs) for complete conversion.

Diazotization and Coupling

The aromatic amine can form diazonium salts, enabling coupling reactions with electron-rich aromatics or phenols.

Example Reaction :
CompoundNaNO2/HClDiazonium SaltPhenolAzo Derivative\text{Compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{Phenol}} \text{Azo Derivative}

Conditions :

  • 0–5°C to stabilize the diazonium intermediate .

  • Coupling at pH 8–10 for phenolic partners .

Key Findings :

  • Diazonium salts from substituted anilines exhibit moderate stability, requiring immediate use .

Reduction Reactions

The amide carbonyl can be reduced to a methylene group using strong reducing agents.

Example Reaction :
CompoundLiAlH4N-(2-((4-Phenylpiperazin-1-yl)methyl)phenyl)amine\text{Compound} \xrightarrow{\text{LiAlH}_4} \text{N-(2-((4-Phenylpiperazin-1-yl)methyl)phenyl)amine}

Conditions :

  • Anhydrous THF or diethyl ether under reflux .

Key Findings :

  • Lithium aluminum hydride reduces tertiary amides to amines with >60% efficiency .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings may undergo substitution, though the electron-rich amine group likely deactivates the ring.

Potential Reaction :
Compound+NO2+Nitro-Derivative\text{Compound} + \text{NO}_2^+ \rightarrow \text{Nitro-Derivative}

Conditions :

  • Nitrating mixture (HNO3_3/H2_2SO4_4) at 50°C .

Key Findings :

  • Meta-directing effects of the amine group may limit substitution to specific positions .

Scientific Research Applications

Synthesis of Derivatives

Recent studies have focused on synthesizing a range of derivatives of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. For instance, Kamiński et al. (2015) synthesized twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, modifying the core structure to enhance their pharmacological properties . The synthesis involved acylation reactions and alkylation processes to produce compounds that were subsequently evaluated for anticonvulsant activity.

Anticonvulsant Activity

The primary application of this compound derivatives is in the treatment of epilepsy. In animal models, several synthesized compounds exhibited significant anticonvulsant properties, particularly in maximal electroshock (MES) and pentylenetetrazole-induced seizure models. Notably, certain derivatives demonstrated protection against seizures without causing neurotoxicity at therapeutic doses .

Key Findings from Pharmacological Studies

CompoundMES Protection (%)Neurotoxicity Observed
1275% at 0.25 hNone
2050% at 0.5 hMild
24100% at 0.25 hNone

These results indicate that specific modifications to the piperazine moiety can enhance the anticonvulsant efficacy while minimizing adverse effects .

Broader Biological Applications

Beyond anticonvulsant activity, this compound and its derivatives have been investigated for various biological activities:

1. Antidepressant Potential : Compounds with similar structures have shown promise in treating depression due to their interaction with serotonin receptors, suggesting potential applications in mood disorder therapies.

2. Antitumor Activity : Some derivatives have been explored for their cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics.

3. Antimicrobial Properties : Research indicates that certain analogs possess antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Case Study 1: Anticonvulsant Efficacy
Kamiński et al. (2015) conducted a comprehensive study on the anticonvulsant activity of synthesized derivatives, demonstrating that specific structural modifications could significantly enhance efficacy while reducing toxicity .

Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of related compounds derived from piperazine frameworks. Results indicated that these compounds effectively inhibited bacterial growth in vitro, suggesting their potential as new antibiotic candidates .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

{2-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}amine
  • Structural difference : Methyl group replaces the phenyl substituent on piperazine.
  • Impact : Reduced steric bulk increases solubility (logP ~1.8) but decreases receptor affinity due to weaker aromatic interactions. Used in early-stage pharmacokinetic studies .
[2-(Piperidin-1-ylcarbonyl)phenyl]amine
  • Structural difference : Piperidine replaces piperazine (lacks one nitrogen atom).
  • Impact : Loss of basic nitrogen reduces hydrogen-bonding capacity and alters pKa, decreasing interactions with anionic receptor sites .
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-(2-methoxyphenyl)piperazin-1-amine
  • Structural difference : Chloro and nitro groups introduce electron-withdrawing effects; methoxy group enhances lipophilicity.
  • Impact : Increased molecular weight (MW 373.8) and logP (~3.2) improve blood-brain barrier penetration but reduce aqueous solubility .

Linker Modifications

Hydroxy-N-{[2-(4-Phenylpiperazin-1-yl)ethyl]phenyl}-nicotinamides
  • Structural difference : Ethyl linker replaces carbonyl.
  • Impact : Improved conformational flexibility enhances dopamine D2 receptor binding (Ki < 100 nM) but reduces metabolic stability .
Piperazinylquinoline Derivatives (e.g., N′-[2-(4-Phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine)
  • Structural difference: Quinoline core and ethylenediamine linker.
  • Impact: Rigid quinoline scaffold improves metabolic stability while retaining antiviral activity (IC50 ~50 nM) .

Pharmacological Profiles

Compound Target Activity (IC50/Ki) Key Reference
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Dopamine D2 Ki = 120 nM
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Acetylcholinesterase IC50 = 2.1 µM
Piperazinylquinoline (Compound 12) RSV Fusion IC50 = 48 nM

Key Findings :

  • The phenylpiperazine moiety is critical for receptor engagement, but linker flexibility and substituent electronic properties dictate selectivity.
  • Carbonyl-linked derivatives exhibit balanced solubility and affinity, while ethyl linkers prioritize receptor interaction over stability.

Physicochemical Properties

Compound MW (g/mol) logP Solubility (µg/mL)
This compound 219.29 ~2.5 12.8 (pH 7.4)
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine 247.34 ~3.0 5.2 (pH 7.4)
4-(2-Chlorobenzyl)-N-(4-propoxybenzylidene)piperazin-1-amine 395.92 ~4.1 1.9 (pH 7.4)

Trends :

  • Bulky substituents (e.g., chlorobenzyl) increase logP and reduce solubility.
  • Polar linkers (e.g., carbonyl) improve aqueous solubility compared to hydrophobic ethyl groups.

Biological Activity

The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, also known as 2-(4-phenylpiperazin-1-yl)aniline, is a derivative of phenylpiperazine that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 290.39 g/mol
  • IUPAC Name : 2-(4-phenylpiperazin-1-yl)aniline

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Its structure allows it to function as a ligand that can modulate receptor activity, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as depression and anxiety.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of this compound have been synthesized and evaluated for anticonvulsant properties. For instance, certain analogs demonstrated significant protection in animal models against seizures, indicating their potential as antiepileptic agents .
  • Antimicrobial Properties : Research indicates that compounds related to this compound exhibit antimicrobial activity against various bacterial strains. In vitro studies revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anti-Proliferative Effects : Some derivatives have shown promising anti-proliferative activity against cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be less than 25 µM, suggesting significant potential for cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection in animal models
AntimicrobialEffective against S. aureus and E. coli
Anti-ProliferativeIC50 < 25 µM against HepG2 and MCF-7

Case Study 1: Anticonvulsant Evaluation

In a study conducted by Obniska et al., a series of N-phenyl derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Compounds containing the phenylpiperazine moiety showed varying degrees of efficacy, with some achieving significant protective effects at doses of 100 mg/kg .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of various phenylpiperazine derivatives, including this compound. The results indicated potent activity against S. aureus and moderate activity against E. coli, highlighting the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the piperazine ring or the phenyl substituents can significantly affect receptor binding affinity and selectivity. For instance, the introduction of halogen substituents on the phenyl ring has been shown to enhance both anticonvulsant and antimicrobial activities .

Q & A

Q. What are the common synthetic routes for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine?

The synthesis typically involves multi-step organic reactions, leveraging piperazine derivatives as key intermediates. For example:

  • Step 1: Condensation of 4-phenylpiperazine with a carbonyl-containing precursor (e.g., benzoyl chloride derivatives) to form the piperazine-carbonyl backbone.
  • Step 2: Introduction of the phenylamine group via nucleophilic substitution or amidation reactions. Reaction conditions often require anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–60°C) to optimize yields .
  • Step 3: Purification via column chromatography or recrystallization, with final characterization using NMR and mass spectrometry .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is widely employed. Key steps include:

  • Data collection with high-resolution diffraction (≤1.0 Å) to resolve the carbonyl and piperazine moieties.
  • Refinement of hydrogen atom positions using restraints, given the compound’s potential for disorder in the phenyl rings .
  • Validation of bond lengths and angles against the Cambridge Structural Database (CSD) to confirm geometric accuracy .

Advanced Research Questions

Q. How do structural modifications to the piperazine or phenylamine groups influence biological activity?

Systematic SAR (Structure-Activity Relationship) studies are critical:

  • Piperazine modifications: Substituting the phenyl group with electron-withdrawing groups (e.g., -Cl, -F) enhances receptor binding affinity in adenosine receptor studies .
  • Carbonyl linker replacement: Replacing the carbonyl with sulfonyl groups alters solubility and membrane permeability, as seen in analogs like 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine .
  • Data-driven optimization: Use computational tools (e.g., molecular docking) to predict binding modes with targets like enzymes or GPCRs, followed by in vitro validation .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

A hybrid approach is recommended:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales to assess stability and binding free energies (e.g., for adenosine receptors) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic effects of substituents on binding affinity, particularly for the carbonyl group’s polarization .
  • Collision Cross-Section (CCS) predictions: Use tools like MOBCAL to correlate gas-phase ion mobility with conformational flexibility, aiding in metabolite identification .

Q. How can contradictions in biological assay data for this compound be resolved?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays: Validate activity across multiple platforms (e.g., cAMP inhibition for GPCRs and enzymatic assays for kinases) .
  • Purity verification: Use HPLC-MS (>95% purity) to rule out side products from synthesis (e.g., unreacted 4-phenylpiperazine) .
  • Solvent controls: Test DMSO or ethanol vehicle effects, as high concentrations can artifactually modulate receptor activity .

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